IP3K Inhibitor
Übersicht
Beschreibung
The IP3K inhibitor is a cell-permeable compound that acts as an effective inhibitor against the IP6K1/2/3-catalyzed conversion of InsP 6 . It was originally identified as a reversible, ATP-competitive inhibitor against the conversion of Ins (1,4,5)P 3 to Ins (1,3,4,5)P 4 by IP3K .
Synthesis Analysis
The PI3K selective inhibitor GDC-0941 was selected as a lead compound, and 28 thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping . KTC1101 was synthesized and characterized employing chemical synthesis, molecular modeling, Nuclear Magnetic Resonance (NMR), and mass spectrometry .
Molecular Structure Analysis
Molecular docking and dynamics approach was used for the identification of kinase inhibitors targeting PI3Kα . Two molecules, 6943 and 34100, were considered lead molecules and showed better results than the PI3K inhibitor Copanlisib in the docking assessment .
Physical And Chemical Properties Analysis
The phosphatidylinositol 3-kinase (PI3K) signaling pathway regulates cell survival, proliferation, migration, metabolism, and other vital cellular life processes .
Wissenschaftliche Forschungsanwendungen
Cancer Research
- Application : IP3K inhibitors, specifically PI3K inhibitors, are being extensively studied for their potential in cancer treatment . They are particularly relevant in cases where the PI3K pathway is frequently activated, such as in many human cancers .
- Methods : These inhibitors work by selectively modulating the molecules that are deregulated in disease . They are often used in combination with other treatments, such as chemotherapy, radiation, and targeted therapies .
- Results : While the clinical outcome of PI3K inhibitor-based treatments for solid tumors has been disappointing due to issues like drug resistance and lack of specificity, they have shown promise in preclinical models and early phase clinical trials . For example, PI3Kα-specific inhibitors have demonstrated anti-tumor efficacy in cancers with frequent PIK3CA oncogenic mutations, such as lung and colon cancers, and in hematological cancers such as juvenile myelomonocytic leukemia, acute myeloid leukemia (AML), or chronic lymphocytic leukemia (CLL) .
Immunotherapy
- Application : Emerging evidence highlights the potential of PI3K inhibitors in cancer immunotherapy .
- Methods : The inhibitors are used to target overactive PI3K in immune dysregulation .
- Results : Although progress has been hampered by issues such as poor drug tolerance and drug resistance, several PI3K inhibitors have now received regulatory approval .
Metabolic Disorders
- Application : The p110α isoform of PI3K, which can be targeted by IP3K inhibitors, plays a key role in growth factor and metabolic signaling . It is a key intermediate in insulin-like growth factor-1 (IGF-1), insulin, and leptin signaling .
- Methods : IP3K inhibitors can be used to modulate the activity of p110α, thereby influencing metabolic signaling pathways .
- Results : This has potential implications for the treatment of metabolic disorders, although more research is needed to fully understand the therapeutic potential .
Vascular Development
- Application : p110α is significantly expressed in endothelial cells and its activity is necessary for vascular development .
- Methods : By inhibiting p110α, IP3K inhibitors can potentially influence vascular development .
- Results : This could have implications for conditions related to vascular development, although more research is needed to confirm this .
Dual Inhibition of PI3K and mTOR
- Application : Some IP3K inhibitors also inhibit mTOR, a protein that plays a key role in cell growth and survival .
- Methods : These dual inhibitors target the active sites of both holoenzymes, inhibiting the pathway upstream as well as downstream of AKT .
- Results : This can more efficiently inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer .
Aging Research
- Application : PI3K inhibitors are used to investigate the role of the PI3K pathway in aging .
- Methods : By inhibiting the PI3K pathway, researchers can study its effects on the aging process .
- Results : While the specific outcomes of this research are not detailed in the available resources, this represents an important area of study given the role of the PI3K pathway in cellular functions such as growth and survival .
Inflammatory Respiratory Disease
- Application : PI3K inhibitors are also under investigation as treatments for inflammatory respiratory disease .
- Methods : These inhibitors work by modulating the PI3K pathway, which plays a key role in inflammation and immune response .
- Results : While specific results are not detailed in the available resources, this represents a promising area of research given the role of the PI3K pathway in immune dysregulation .
Stratification of Responses to Other Inhibitors
- Application : PI3K inhibitors can be used in combination with other inhibitors, such as EGFR or FAK inhibitors, to better stratify responses .
- Methods : This involves using gene sets incorporating activation of PI3K, mTOR, or other related signaling nodes instead of PIK3CA mutation status alone .
- Results : This approach can potentially improve the efficacy of treatment by tailoring it to the specific genetic profile of the patient .
Safety And Hazards
Zukünftige Richtungen
To increase efficacy while reducing the toxicity of PI3K inhibitors, future development of PI3K inhibitors should concentrate on isoform-selective PI3K inhibitors . The dysregulation of the PI3K/AKT/mTOR pathway can bypass the inhibitory effects of CDK 4/6 inhibitors and promote cell cycle progression, leading to disease progression despite treatment .
Eigenschaften
IUPAC Name |
6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBPUYZPWNNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587903 | |
Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IP3K Inhibitor | |
CAS RN |
519178-28-0 | |
Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TNP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.